molecular formula C12H10BrNS B13190745 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole

Katalognummer: B13190745
Molekulargewicht: 280.19 g/mol
InChI-Schlüssel: WESAUYKOQUXVMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and cyclopropyl substituents. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromobenzaldehyde with cyclopropylamine and sulfur can yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell wall components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Bromophenyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-(2-Bromophenyl)-4-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H10BrNS

Molekulargewicht

280.19 g/mol

IUPAC-Name

2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C12H10BrNS/c13-10-4-2-1-3-9(10)12-14-11(7-15-12)8-5-6-8/h1-4,7-8H,5-6H2

InChI-Schlüssel

WESAUYKOQUXVMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CSC(=N2)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.